molecular formula C8H14Cl2N2O B1463503 2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride CAS No. 101251-00-7

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride

Cat. No.: B1463503
CAS No.: 101251-00-7
M. Wt: 225.11 g/mol
InChI Key: DDJSJVWUKJYAJS-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with isopropylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride
  • 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
  • 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride

Uniqueness

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in the design of selective inhibitors or activators in medicinal chemistry.

Properties

IUPAC Name

2-amino-1-pyridin-4-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)8(11)7-2-4-10-5-3-7;;/h2-6,8,11H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSJVWUKJYAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=NC=C1)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 3
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 4
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 5
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 6
2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride

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